6‑Bromo RGD Peptide vs. 6‑Chloro and Unsubstituted Tryptophan: Integrin αvβ3 Affinity and Selectivity
In a solid‑phase binding assay using isolated integrins, cyclic RGD peptide 25 (6‑Br‑Trp) displayed an IC50 of 0.53 nM for αvβ3 and a selectivity ratio (α5β1/αvβ3) of 82:1, while the 6‑chloro analogue (peptide 24) gave IC50 0.24 nM with a ratio of 163:1. The unsubstituted tryptophan reference (peptide 31) showed IC50 1.15 nM and a ratio of only 8.6:1 [1]. Thus, 6‑bromination improved αvβ3 affinity 2.2‑fold and selectivity 9.5‑fold over the natural Trp, while offering a distinct selectivity window compared to 6‑chloro substitution.
| Evidence Dimension | Integrin αvβ3 binding affinity (IC50) and selectivity over α5β1 |
|---|---|
| Target Compound Data | Peptide 25 (6‑Br‑Trp): IC50 αvβ3 = 0.53 nM; selectivity ratio = 82:1 |
| Comparator Or Baseline | Peptide 24 (6‑Cl‑Trp): IC50 = 0.24 nM, ratio = 163:1; Peptide 31 (unsubstituted Trp): IC50 = 1.15 nM, ratio = 8.6:1 |
| Quantified Difference | 2.2‑fold affinity gain and 9.5‑fold selectivity gain over unsubstituted Trp; selectivity ratio 82:1 (6‑Br) vs. 163:1 (6‑Cl) |
| Conditions | Solid‑phase binding assay with isolated integrins αvβ3 and α5β1; cyclic RGD peptide scaffold c(RGDw(6‑X)V) |
Why This Matters
The unique selectivity fingerprint of the 6‑bromo variant allows medicinal chemists to fine‑tune integrin subtype engagement, reducing off‑target binding to platelet integrin αIIbβ3 while retaining low‑nanomolar potency.
- [1] Kemker I, Schröder DC, Feiner R, Müller K, Marion A, Sewald N. Tuning the Biological Activity of RGD Peptides with Halotryptophans. J Med Chem. 2021;64(1):586-601. View Source
